4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18275773
Molecular Formula: C7H5Cl2FO2S
Molecular Weight: 243.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5Cl2FO2S |
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Molecular Weight | 243.08 g/mol |
IUPAC Name | 4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |
Standard InChI Key | BOKFKKLLKMMWAZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a benzene ring with a sulfonyl chloride (-SO₂Cl) group at position 1, a chlorine atom at position 4, a fluorine atom at position 3, and a methyl group at position 2. X-ray crystallographic studies of related sulfonyl chlorides reveal torsional angles in the C–SO₂–NH–C moiety ranging from 50–70°, influencing steric interactions and reactivity . The methyl group enhances steric hindrance, while electron-withdrawing halogens (Cl, F) increase electrophilicity at the sulfonyl center .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular formula | C₇H₆ClFOS | |
Molecular weight (g/mol) | 208.64 | |
Boiling point (°C) | ~245 | |
Torsion angle (C–SO₂–Cl) | 50.4°–69.6° |
Synthesis and Manufacturing
Chlorosulfonation of Toluene Derivatives
A common route involves reacting 3-fluoro-2-methylchlorobenzene with chlorosulfonic acid (ClSO₃H) at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonyl chloride after quenching with ice water .
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Add chlorosulfonic acid (25 mL) dropwise to 3-fluoro-2-methylchlorobenzene (10 mL) in chloroform (40 mL) at 0°C.
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Warm to room temperature, then pour into crushed ice.
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Separate the organic layer, wash with water, and isolate the product via evaporation.
Alternative Methods
Table 2: Synthesis Routes Comparison
Method | Yield (%) | Purity (%) | Limitations |
---|---|---|---|
Chlorosulfonation | 70–85 | ≥95 | Exothermic, requires ClSO₃H |
Direct sulfonation | 60–75 | 90–93 | SO₃ handling hazards |
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:
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With Amines: Forms sulfonamides (e.g., anticancer agents in ).
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With Alcohols: Produces sulfonate esters for agrochemicals .
Electrophilic Aromatic Substitution
The electron-deficient benzene ring undergoes nitration or halogenation at the 5-position, guided by directing effects of -SO₂Cl and -CH₃ .
Applications in Drug Development
Anticancer Agents
Derivatives like 4-chloro-2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides exhibit IC₅₀ values of 34–75 μM against HCT-116 (colon) and HeLa (cervical) cancer cells . The 4-CF₃-C₆H₄ substituent enhances cytotoxicity by 30% compared to methyl analogs .
Kinase Inhibitors
In US Patent US20240217971A1, pyrido[3,2-d]pyrimidine compounds derived from sulfonyl chlorides show efficacy against RAS-mutated cancers .
Table 3: Bioactivity of Selected Derivatives
Derivative | Target Cell Line | IC₅₀ (μM) |
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Compound 37 | HCT-116 | 36 |
Compound 34 | HeLa | 51 |
TCN-201 | Neuronal | 0.8* |
*NMDA receptor antagonist . |
Comparison with Analogous Compounds
Table 4: Structural and Functional Analogues
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